3-methyl-N-{[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
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Overview
Description
3-methyl-N-{[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.
Preparation Methods
The synthesis of 3-methyl-N-{[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves multiple steps. The general synthetic route includes:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the aromatic ring.
Formation of the triazole ring: This involves the reaction of the amine with other reagents to form the triazole ring.
Final coupling: The triazole derivative is then coupled with the benzamide moiety to form the final compound.
Chemical Reactions Analysis
3-methyl-N-{[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into simpler molecules.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Studies: The compound is used in various biological assays to study its effects on different biological systems.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-N-{[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-methyl-N-{[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is unique due to its specific structure and the presence of the triazole ring. Similar compounds include:
1,2,4-Triazole derivatives: These compounds share the triazole ring and have similar biological activities.
Benzamide derivatives: These compounds share the benzamide moiety and are used in various medicinal applications.
Properties
Molecular Formula |
C21H22N6O4S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
3-methyl-N-[[4-methyl-5-[2-(2-methyl-5-nitroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
InChI |
InChI=1S/C21H22N6O4S/c1-13-5-4-6-15(9-13)20(29)22-11-18-24-25-21(26(18)3)32-12-19(28)23-17-10-16(27(30)31)8-7-14(17)2/h4-10H,11-12H2,1-3H3,(H,22,29)(H,23,28) |
InChI Key |
BPMFKRNDVLGFIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C)SCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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